molecular formula C3H5NO B1245086 O-Prop-2-ynyl-hydroxylamine CAS No. 4616-54-0

O-Prop-2-ynyl-hydroxylamine

Cat. No. B1245086
CAS RN: 4616-54-0
M. Wt: 71.08 g/mol
InChI Key: CFLXYLWBJMISBG-UHFFFAOYSA-N
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Description

“O-Prop-2-ynyl-hydroxylamine” is a chemical compound with the molecular formula C3H5NO . It is also known by other names such as “O-2-Propynylhydroxylamine” and "Hydroxylamine, O-2-propynyl-" . It is used in the synthesis of various biomedical materials .


Molecular Structure Analysis

The molecular weight of “O-Prop-2-ynyl-hydroxylamine” is 107.54 . The InChI key for this compound is CEFBXYRCGUITCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“O-Prop-2-ynyl-hydroxylamine” and its related reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .


Physical And Chemical Properties Analysis

“O-Prop-2-ynyl-hydroxylamine” is a solid substance that is white to off-white in color . It has a melting point of 148 - 150°C . It is soluble in DMSO and methanol to a small extent . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemoselective Conjugation and Biopolymer Applications

O-Prop-2-ynyl-hydroxylamine has been utilized in the synthesis of biopolymers, such as the preparation of N-phthaloyl-chitosan O-prop-2-ynyl carbamate. This compound is amenable to undergo chemoselective conjugation by azide-alkyne coupling, which is significant for applications in bioadhesion and tissue regeneration. The biopolymers derived from this process have potential uses in topical applications or for the removal of toxic substances from environmental sources or the gastrointestinal tract (Oliveira, Martins, Mafra, & Gomes, 2012).

Synthesis of Aromatic Compounds

The compound is also involved in the synthesis of aromatic structures, such as in the preparation of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, a process involving reaction with hydroxylamine (Bunker et al., 2009).

Amination Efficiency

Research on O-(2,4-dinitrophenyl)hydroxylamine, which can be compared in context with O-Prop-2-ynyl-hydroxylamine, demonstrates its efficiency in aminating reactions. Such reagents are utilized in various organic synthesis processes, particularly in the formation of polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Ionic Liquid Synthesis

It's also used in synthesizing hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids, indicating its role in creating substances with potential applications in ionic liquid-polymer or polyelectrolyte synthesis (Zhu et al., 2007).

Role in Carbohydrate and Glycoconjugate Chemistry

The compound is significant in carbohydrate chemistry, particularly in the synthesis of N-O linked carbohydrates and glycoconjugates. Its high nucleophilicity makes it a valuable tool in organic synthesis and drug discovery (Chen & Xie, 2016).

Interstellar Chemistry

Interestingly, it's been studied in the context of interstellar chemistry, particularly in the formation of hydroxylamine in space. This research has implications for understanding the precursors of complex pre-biotic species in the cosmos (Fedoseev et al., 2012).

Environmental Chemistry

In environmental chemistry, O-Prop-2-ynyl-hydroxylamine has been implicated in the production of the hydroxyl radical (HO·) through the activation of hydrogen peroxide. This process is significant in understanding its role in environmental processes (Chen et al., 2015).

Safety And Hazards

The safety information available indicates that “O-Prop-2-ynyl-hydroxylamine” is a hazardous substance . It has been assigned the hazard symbol Xn and the hazard code 22 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

The future directions for “O-Prop-2-ynyl-hydroxylamine” could involve further exploration of its potential as an electrophilic aminating agent . Additionally, its use in the synthesis of biomedical materials could be further investigated .

properties

IUPAC Name

O-prop-2-ynylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXYLWBJMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444234
Record name O-Prop-2-ynyl-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Prop-2-ynyl-hydroxylamine

CAS RN

4616-54-0
Record name O-Prop-2-ynyl-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(prop-2-yn-1-yl)hydroxylamine
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